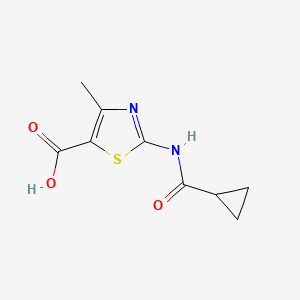

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a cyclopropane moiety, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Amidation Reaction: The cyclopropanecarbonyl group is introduced through an amidation reaction, where cyclopropanecarboxylic acid is reacted with an amine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted thiazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C9H10N2O3S

- Molecular Weight : 226.25 g/mol

- CAS Number : 878668-29-2

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity. The cyclopropanecarbonyl group contributes to its unique reactivity and potential interactions with biological targets.

Medicinal Chemistry

Antimicrobial Activity :

Recent studies have shown that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, demonstrating promising results in inhibiting growth. The specific application of 2-(cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid in this context could lead to the development of new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation as antimicrobial agents. The results indicated that modifications on the thiazole structure significantly affected their activity against Gram-positive and Gram-negative bacteria .

Biochemistry

Enzyme Inhibition :

Thiazole derivatives have been investigated for their role as enzyme inhibitors. The compound may act on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer or diabetes.

Data Table - Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme A | 15 | |

| Thiazole Derivative B | Enzyme B | 10 | |

| Thiazole Derivative C | Enzyme C | 20 |

Material Science

Polymer Synthesis :

The compound can be utilized in synthesizing novel polymers with specific properties. Its functional groups allow for various chemical modifications, leading to materials with enhanced mechanical and thermal properties.

Case Study : Research has demonstrated the use of thiazole-based compounds in creating conductive polymers. These materials have applications in electronics and energy storage devices .

Agricultural Chemistry

Pesticide Development :

Thiazole compounds are being explored for their potential as pesticides due to their ability to disrupt biological processes in pests. The application of this compound could lead to the development of safer and more effective agricultural chemicals.

Data Table - Pesticidal Activity

Wirkmechanismus

The mechanism of action of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the cyclopropane moiety provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Cyclopropanecarbonyl-amino)-thiazole-5-carboxylic acid

- 4-Methyl-thiazole-5-carboxylic acid

- 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole

Uniqueness

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of its structural features: the cyclopropane ring, the thiazole ring, and the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is a thiazole derivative notable for its unique structural features, including a cyclopropanecarbonyl group and a carboxylic acid functional group. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol. The compound's thiazole ring, which contains sulfur and nitrogen, contributes significantly to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring facilitates π-π stacking interactions, while the rigid cyclopropane moiety enhances binding affinity to enzymes and receptors. The carboxylic acid group plays a crucial role in forming hydrogen bonds, which stabilizes the interaction with its targets.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, positioning it as a candidate for therapeutic applications in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anti-inflammatory | Inhibits enzymes related to inflammatory responses |

| Enzyme Inhibition | Potential to inhibit GSK-3β, IKK-β, and ROCK-1 kinases |

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various thiazole derivatives on GSK-3β (Glycogen Synthase Kinase 3 beta), revealing that modifications in the carboxamide moiety significantly influenced inhibitory potency. Compounds similar to this compound showed IC50 values ranging from 10 nM to over 1300 nM .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

- Anti-diabetic Potential : Another study investigated the effects of thiazole derivatives on hyperglycemia in diabetic models. The results demonstrated that these compounds could attenuate hyperglycemia and improve insulin sensitivity through antioxidant mechanisms, highlighting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential as a multi-functional agent in medicinal chemistry. Here’s a comparison with structurally similar compounds:

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | Thiazole ring with carboxylic acid | Lacks cyclopropane functionality |

| Cyclopropanecarbonylaminothiazoles | Contains cyclopropane but different substituents | Varies in biological activity |

| Thiazole derivatives with different side chains | Varying side chains on the thiazole ring | Different pharmacological profiles |

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJLDHNDACXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.